1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride

Descripción

Molecular Architecture and Functional Groups

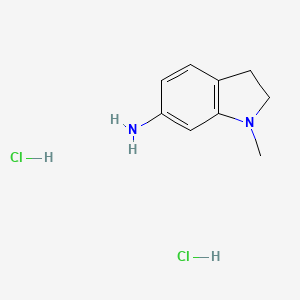

The molecular architecture of 1-methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride centers around the indoline core structure, which consists of a benzene ring fused to a saturated five-membered pyrrolidine ring. The compound possesses a molecular formula of C₉H₁₂N₂·2HCl, with a molecular weight of 221.13 grams per mole. The structural framework incorporates several critical functional groups that define its chemical behavior and reactivity profile.

The indoline scaffold features a nitrogen atom at position 1 that bears a methyl substituent, creating an N-methylated tertiary amine within the saturated ring system. This methylation significantly influences the compound's basicity and electronic properties compared to the unsubstituted parent structure. The aromatic portion of the molecule contains an amino group positioned at the 6-carbon of the benzene ring, introducing a primary amine functionality that serves as a key reactive site for further chemical transformations.

The dihydrochloride salt formation involves the protonation of both nitrogen atoms present in the molecule. The primary amino group at position 6 readily accepts a proton to form an ammonium cation, while the tertiary nitrogen in the indoline ring system also undergoes protonation under acidic conditions. This double protonation results in a dication that requires two chloride counterions for charge neutralization, hence the dihydrochloride designation.

The three-dimensional conformation of the molecule reveals important spatial relationships between functional groups. The saturated nature of the pyrrolidine ring introduces conformational flexibility, allowing for different ring puckering modes that can influence the overall molecular geometry. The methyl group on the nitrogen atom adopts a preferred orientation that minimizes steric interactions with the fused benzene ring system.

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₂·2HCl |

| Molecular Weight | 221.13 g/mol |

| Chemical Composition | Carbon, Hydrogen, Nitrogen, Chlorine |

| Primary Functional Groups | Tertiary amine, Primary amine, Aromatic ring |

| Salt Form | Dihydrochloride |

| Physical Appearance | Off-white solid |

IUPAC Nomenclature and CAS Registration

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing fused ring systems. The official IUPAC name is designated as 1-methylindolin-6-amine dihydrochloride, which accurately reflects the structural modifications present in the molecule. This nomenclature system begins with the parent indoline structure and systematically identifies each substituent and its position.

The numbering convention for indoline derivatives follows a specific pattern where the nitrogen atom in the saturated ring receives position 1, and subsequent carbon atoms are numbered sequentially around the ring system. The fused benzene ring continues this numbering sequence, with positions 4 through 7 representing the aromatic carbons. In this particular compound, the methyl group is attached to the nitrogen at position 1, while the amino substituent occupies position 6 on the aromatic ring.

The Chemical Abstracts Service has assigned the unique registry number 1414958-31-8 to this specific compound, providing an unambiguous identifier for database searches and regulatory documentation. This CAS number distinguishes the 6-amino isomer from closely related structural analogs, such as the 5-amino positional isomer which carries a different registry number. The systematic documentation ensures precise identification in scientific literature and commercial applications.

Alternative nomenclature systems may refer to this compound using different naming conventions. The InChI (International Chemical Identifier) representation provides a standardized way to encode the molecular structure: InChI=1S/C₉H₁₂N₂.2ClH/c1-11-5-4-7-2-3-8(10)6-9(7)11;;/h2-3,6H,4-5,10H2,1H3;2*1H. This linear notation captures all connectivity information and stereochemical details in a format suitable for computational processing.

The corresponding InChI Key, NBSDYXSEHVLNSY-UHFFFAOYSA-N, serves as a compressed hash representation of the full InChI string, enabling rapid database searches and structure matching applications. This standardized approach facilitates cross-referencing between different chemical databases and ensures consistent identification across various scientific platforms.

Table 2: Nomenclature and Registration Data

| Identifier Type | Value |

|---|---|

| IUPAC Name | 1-methylindolin-6-amine dihydrochloride |

| CAS Registry Number | 1414958-31-8 |

| InChI Key | NBSDYXSEHVLNSY-UHFFFAOYSA-N |

| MDL Number | MFCD22689260 |

| PubChem CID | Available through database |

Stereochemical Considerations

The stereochemical analysis of this compound reveals important aspects of its three-dimensional structure and conformational behavior. While the compound does not contain traditional stereogenic centers, several conformational factors influence its spatial arrangement and potential biological activity. The saturated pyrrolidine ring system exhibits characteristic puckering that affects the overall molecular geometry and accessibility of functional groups.

The five-membered saturated ring within the indoline framework can adopt different envelope conformations due to the inherent flexibility of the carbon-carbon single bonds. These conformational variations result in different spatial orientations of the methyl substituent and influence the electronic environment around both nitrogen atoms. The preferred conformations are determined by a balance of steric interactions, electronic effects, and potential intramolecular hydrogen bonding.

The methylation at the nitrogen position introduces additional conformational complexity compared to the unsubstituted indoline parent structure. The methyl group can occupy different rotational positions around the carbon-nitrogen bond, with preferred orientations that minimize steric clashes with the fused ring system. These conformational preferences have implications for the compound's reactivity patterns and potential interactions with biological targets.

Ring puckering analysis indicates that the saturated portion of the indoline system adopts conformations that optimize orbital overlap and minimize ring strain. The degree of puckering influences the dihedral angles between substituents and affects the overall molecular dipole moment. These geometric considerations become particularly important when evaluating the compound's behavior in asymmetric synthesis applications, where precise spatial arrangements can determine reaction outcomes.

The amino group at position 6 exhibits conformational freedom around the carbon-nitrogen bond, allowing for different orientations relative to the aromatic plane. The preferred conformations of this substituent are influenced by electronic effects from the aromatic system and potential hydrogen bonding interactions in the crystal lattice or solution phase.

Comparative Analysis with Analogous Indoline Derivatives

A comprehensive comparison of this compound with structurally related compounds reveals important structure-activity relationships and synthetic utility patterns. The position of the amino substituent on the aromatic ring significantly influences both chemical reactivity and potential biological activity compared to other regioisomers and related indoline derivatives.

The 5-amino positional isomer, 1-methyl-2,3-dihydro-1H-indol-5-ylamine dihydrochloride (CAS: 1240527-25-6), represents the most closely related structural analog. This compound shares the identical indoline core and N-methyl substitution but differs in the position of the amino group. The molecular formula C₉H₁₄Cl₂N₂ and molecular weight of 221.127 grams per mole are nearly identical, demonstrating how positional isomerism affects properties while maintaining similar physical characteristics.

Comparison with 1-ethyl-2,3-dihydro-1H-indol-6-amine (CAS: 143543-67-3) illustrates the effects of different alkyl substitution patterns. This ethyl analog has a molecular weight of 162.23 grams per mole in its free base form, highlighting how the alkyl chain length and salt formation influence molecular properties. The ethyl derivative exists as a liquid at room temperature, contrasting with the solid-state characteristics of the methyl dihydrochloride salt.

The unsubstituted indolin-6-amine hydrochloride (CAS: 28228-73-1) provides insight into the effects of N-methylation. With a molecular weight of 170.64 grams per mole, this compound demonstrates how the absence of the methyl group affects both molecular weight and likely influences basicity and reactivity patterns. The monohydrochloride salt formation in this case reflects the presence of only one basic nitrogen atom compared to the two protonatable sites in the N-methylated derivative.

Structural comparison with 1-methyl-2,3-dihydro-1H-indole-6-carboxylic acid (CAS: 1071432-99-9) demonstrates the dramatic effect of functional group substitution. This carboxylic acid analog has a molecular weight of 177.2 grams per mole and exists as a powder at room temperature. The replacement of the amino group with a carboxylic acid functionality completely alters the compound's acid-base properties and potential synthetic applications.

Table 3: Comparative Analysis of Related Indoline Derivatives

| Compound | CAS Number | Molecular Weight | Key Structural Difference | Physical State |

|---|---|---|---|---|

| This compound | 1414958-31-8 | 221.13 | Target compound | Off-white solid |

| 1-Methyl-2,3-dihydro-1H-indol-5-ylamine dihydrochloride | 1240527-25-6 | 221.127 | 5-position amino group | Not specified |

| 1-Ethyl-2,3-dihydro-1H-indol-6-amine | 143543-67-3 | 162.23 | Ethyl instead of methyl | Liquid |

| Indolin-6-amine hydrochloride | 28228-73-1 | 170.64 | No N-methyl group | Not specified |

| 1-Methyl-2,3-dihydro-1H-indole-6-carboxylic acid | 1071432-99-9 | 177.2 | Carboxylic acid instead of amine | Powder |

The synthetic accessibility and commercial availability of these related compounds varies significantly based on their structural features and demand in research applications. The 6-amino derivatives generally require more specialized synthetic approaches compared to their 5-amino counterparts, reflecting the directing effects and selectivity challenges associated with different substitution patterns. These factors influence both the cost and availability of specific derivatives for research and development purposes.

Propiedades

IUPAC Name |

1-methyl-2,3-dihydroindol-6-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c1-11-5-4-7-2-3-8(10)6-9(7)11;;/h2-3,6H,4-5,10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSDYXSEHVLNSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=C(C=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride generally proceeds via:

- Construction of the indoline (2,3-dihydroindole) core.

- Introduction of the amino substituent at the 6-position.

- Methylation at the nitrogen (N-1) of the indoline ring.

- Conversion to the dihydrochloride salt to enhance stability and solubility.

Detailed Preparation Steps

Protection and Functional Group Introduction

- Starting from indoline or substituted indoline precursors, protection of the nitrogen is often required to avoid side reactions during substitution steps. Acetyl or phthalimido groups are commonly used protective groups.

- The amino group at the 6-position is introduced via substitution reactions, often starting from halogenated intermediates or by reduction of nitro precursors.

Methylation of the Indoline Nitrogen

- Methylation at the N-1 position of the indoline ring can be achieved by alkylation reactions using methyl iodide or methyl chloride under basic conditions.

- The reaction is typically performed in an organic solvent such as tetrahydrofuran or acetonitrile, with bases like triethylamine to scavenge the acid byproducts.

Reduction and Deprotection

- Reduction of intermediates (e.g., nitro to amine) is commonly carried out using catalytic hydrogenation with palladium on activated carbon and ammonium formate as a hydrogen source.

- Protective groups are simultaneously or subsequently removed by refluxing with hydrazine hydrate in methanol or by acidic hydrolysis.

Formation of the Dihydrochloride Salt

- The free base amine is converted to the dihydrochloride salt by treatment with concentrated hydrochloric acid in diethyl ether or methanol.

- This step improves the compound's crystallinity, stability, and handling properties.

Representative Synthetic Route (Based on Literature)

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Indoline + 2-(hydroxymethyl)isoindoline-1,3-dione, conc. H2SO4 catalyst | Tscherniac-Einhorn reaction to form phthalimido-protected intermediate | Mixture obtained, purification required |

| 2 | Reflux with hydrazine hydrate in MeOH | Removal of phthalimido and acetyl protective groups simultaneously | High yield of free amine |

| 3 | Treatment with conc. HCl in diethyl ether | Formation of dihydrochloride salt | High yield, crystalline solid |

| 4 | Optional methylation with methyl iodide + triethylamine | Introduction of N-methyl group on indoline nitrogen | High selectivity |

This route was detailed in a 2021 study reporting the synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine dihydrochloride and its derivatives, which are structurally related to the compound .

Alternative Synthetic Procedures from Patent Literature

- Extraction of aqueous phases with organic solvents such as diethyl ether or ethyl acetate, drying over magnesium sulfate, and concentration in vacuo are standard purification steps.

- Reduction steps often employ palladium on activated carbon with ammonium formate under reflux for 30 minutes to 1.5 hours.

- Preparation of reducing agents such as alane in tetrahydrofuran from lithium aluminium hydride and sulfuric acid is employed for selective reductions.

- Use of triethylamine and acetyl chloride in tetrahydrofuran at low temperatures (around 10°C) for acylation steps, followed by filtration and concentration, is described.

- Final isolation of the target compound as a hydrochloride salt is achieved by treatment with saturated HCl in diethyl ether and subsequent extraction and drying steps.

Chemical Reaction Analysis

| Reaction Type | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| Protection | Acetyl chloride, phthalimide derivatives | Protect NH group to prevent side reactions | Stable intermediates |

| Alkylation | Methyl iodide, triethylamine | N-methylation of indoline nitrogen | N-methylated product |

| Reduction | Pd/C catalyst, ammonium formate, reflux | Reduction of nitro or other groups to amine | Amino-substituted indoline |

| Deprotection | Hydrazine hydrate in MeOH, reflux | Removal of protective groups | Free amine |

| Salt Formation | Concentrated HCl in diethyl ether/methanol | Formation of dihydrochloride salt | Crystalline salt form |

Summary Table of Key Preparation Parameters

| Parameter | Conditions | Notes |

|---|---|---|

| Solvents | Tetrahydrofuran, ethyl acetate, diethyl ether, methanol | Used in extraction, reaction, and purification |

| Temperature | 5–80°C (cooling to reflux) | Controlled for selective reactions |

| Catalysts | Pd on activated carbon (5 wt%) | Used for hydrogenation/reduction |

| Protective Groups | Acetyl, phthalimido | Used to protect NH during substitution |

| Acid/Base | Concentrated HCl, triethylamine, aqueous ammonia | For salt formation and pH adjustments |

| Reaction Time | 30 min to 20 h (depending on step) | Longer times for hydrolysis and reflux steps |

Research Findings and Considerations

- The simultaneous removal of protective groups (phthalimido and acetyl) by hydrazine hydrate reflux is a critical step enabling efficient synthesis of the free amine without additional purification complexities.

- The dihydrochloride salt form of the compound exhibits improved stability and is confirmed by elemental analysis, NMR, IR, and mass spectrometry.

- Catalytic hydrogenation using ammonium formate and Pd/C provides a mild and efficient reduction method, avoiding harsher conditions that could degrade sensitive functional groups.

- The synthetic methods allow for scalability and adaptation to produce various derivatives by modifying substituents or protective groups, which is valuable for pharmacological exploration.

Análisis De Reacciones Químicas

1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Cyclization: It can participate in cyclization reactions to form more complex ring structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution and cyclization reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry

1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride serves as a building block in organic synthesis, enabling the development of more complex molecules. Its unique structure allows for various functional modifications that can lead to new chemical entities with desirable properties.

Biology

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties: Preliminary studies suggest potential effectiveness against various microbial strains, which may contribute to antibiotic development.

- Anticancer Potential: Certain derivatives have shown efficacy in inhibiting tumor growth, positioning this compound as a candidate for further exploration in cancer therapy .

- Neuroprotective Effects: Its structural characteristics suggest possible interactions with neurotransmitter systems, indicating potential applications in treating neurodegenerative diseases.

Medicine

The compound is being researched for its therapeutic applications in treating conditions such as schizophrenia and anxiety disorders. It acts as a partial agonist or antagonist at dopamine D4 receptors and has been linked to improvements in cognitive functions and mood regulation .

Anticancer Activity

A study explored the anticancer properties of indole derivatives, including this compound. The results indicated that modifications to its structure could enhance its efficacy against cancer cell lines, making it a subject of interest for drug development .

Neuroprotective Effects

Research into the neuroprotective effects of this compound revealed its potential to modulate neuroinflammatory responses. In vitro studies demonstrated that it could reduce oxidative stress markers in neuronal cells, suggesting therapeutic implications for conditions like Alzheimer's disease.

Mecanismo De Acción

The mechanism of action of 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share the 2,3-dihydroindol-6-ylamine backbone but differ in substituents or salt forms:

1-Ethyl-2,3-dihydro-1H-indol-6-ylamine Dihydrochloride (CAS 705928-14-9)

- Substituent : Ethyl group at position 1.

- Molecular Formula : C₁₀H₁₄N₂·2HCl.

- Molecular Weight : 235.15 g/mol .

1-Benzyl-2,3-dihydro-1H-indol-6-ylamine Dihydrochloride

- Substituent : Benzyl group at position 1.

- Molecular Formula : C₁₅H₁₆N₂·2HCl (calculated).

- Molecular Weight : ~309.2 g/mol (estimated).

- Key Differences : The benzyl group introduces significant hydrophobicity, likely reducing aqueous solubility compared to methyl/ethyl analogs .

1-(2,3-Dihydro-1H-indol-6-yl)methanamine Dihydrochloride (CID 76846849)

- Structure : Amine group attached via a methylene bridge to position 6.

- Molecular Formula : C₉H₁₂N₂·2HCl.

- Molecular Weight : 209.12 g/mol (free base: 148.20 + 72.92 HCl).

Data Table: Structural and Physicochemical Comparison

| Compound Name | Substituent (Position 1) | Molecular Formula (Salt) | Molecular Weight (g/mol) | Solubility Trends |

|---|---|---|---|---|

| 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride | Methyl | C₉H₁₂N₂·2HCl | 222.9–223.9 | High (dihydrochloride salt) |

| 1-Ethyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride | Ethyl | C₁₀H₁₄N₂·2HCl | 235.15 | Moderate |

| 1-Benzyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride | Benzyl | C₁₅H₁₆N₂·2HCl | ~309.2 | Low (hydrophobic group) |

| 1-(2,3-Dihydro-1H-indol-6-yl)methanamine dihydrochloride | Methylene-amine | C₉H₁₂N₂·2HCl | 209.12 | Moderate |

Actividad Biológica

Overview

1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, including an indole core with a methyl and amine substitution pattern, suggest potential biological activities that warrant detailed investigation.

- IUPAC Name : 1-methyl-2,3-dihydroindol-6-amine; dihydrochloride

- Molecular Formula : C9H12N2·2HCl

- Molecular Weight : 148.21 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes and receptors, potentially influencing pathways involved in cellular signaling and metabolism. Further studies are necessary to elucidate the precise molecular interactions and biological pathways affected by this compound.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, which could be beneficial in developing new antibiotics.

- Anticancer Potential : Some derivatives of indole compounds have shown efficacy in inhibiting tumor growth. Specifically, studies have indicated that certain structural modifications can enhance anticancer activity, making this compound a candidate for further exploration in cancer therapy .

- Neuroprotective Effects : The compound's structure suggests potential neuroprotective properties, which may be linked to its ability to interact with neurotransmitter systems. This could position it as a therapeutic agent for neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of indole derivatives similar to this compound:

Table 1: Summary of Biological Activities

Notable Research

A study explored the synthesis and biological evaluation of related indole compounds, revealing that specific substitutions at the indole ring significantly influenced their biological activities. The findings suggest that the introduction of an amine group at the 6-position enhances anticancer properties while maintaining low toxicity levels .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride, and how is purity validated?

- Methodological Answer : The dihydrochloride salt is typically synthesized by reacting the free base with hydrochloric acid in a 1:2 molar ratio to ensure complete protonation . Purification involves recrystallization using ethanol/water mixtures, followed by vacuum drying. Purity is assessed via HPLC (≥95% purity threshold) and elemental analysis to confirm stoichiometric chloride content. For example, discrepancies in oxygen/carbon ratios due to solvent residues can be resolved using thermogravimetric analysis (TGA) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups and confirms the absence of protonation artifacts. For example, downfield shifts in amine protons indicate salt formation .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with an error margin of <5 ppm .

- X-ray Crystallography : Single-crystal analysis with SHELXL refinement resolves bond angles and lattice packing, as demonstrated in iridium complex studies .

Q. What are the optimal storage conditions to maintain compound stability?

- Methodological Answer : Store at -20°C in airtight, light-resistant containers with desiccants (e.g., silica gel). Stability under accelerated conditions (40°C/75% RH for 14 days) can predict shelf life. Aqueous solubility (>10 mg/mL in pH 3.0 buffer) and hygroscopicity should be monitored via Karl Fischer titration .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be systematically resolved?

- Methodological Answer : Discrepancies may arise from dynamic equilibria (e.g., keto-enol tautomerism) or solvent polarity effects. Advanced strategies include:

- 2D NMR (COSY, NOESY) : Maps coupling interactions to distinguish conformational isomers .

- Density Functional Theory (DFT) : Compares computed chemical shifts (GIAO method) with experimental data to validate assignments .

- Variable-Temperature NMR : Identifies temperature-dependent line broadening caused by slow exchange processes .

Q. What in vitro assays are suitable for evaluating cytotoxicity, and how are dose-response parameters calculated?

- Methodological Answer :

- Sulforhodamine B (SRB) Assay : Fix cells with trichloroacetic acid, stain with SRB, and measure OD₅₆₄ nm. Normalize data to untreated controls and fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to derive IC₅₀ values .

- Apoptosis Assays : Combine Annexin V/PI staining with caspase-3/7 activity measurements (fluorogenic substrates) to distinguish cytotoxic mechanisms .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Kinetic Inhibition Studies : Use fluorogenic substrates (e.g., Z-Lyte assays) to determine inhibition constants (Kᵢ) and mode of action (competitive/non-competitive) .

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) in real-time. For covalent inhibitors, MS/MS confirms adduct formation (e.g., lysine demethylase studies) .

- Molecular Dynamics (MD) Simulations : Predict binding poses using homology models and validate via mutagenesis (e.g., alanine scanning) .

Notes for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.